3,5-Bis(chloromethyl)isoxazole
Overview
Description
3,5-Bis(chloromethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with chloromethyl groups at the 3 and 5 positions. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(chloromethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents such as chloroform or water .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of eco-friendly and cost-effective catalysts is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazolines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution Reactions: Substituted isoxazoles with various functional groups.
Oxidation Reactions: Oxidized derivatives such as isoxazole oxides.
Reduction Reactions: Reduced derivatives like isoxazolines.
Scientific Research Applications
3,5-Bis(chloromethyl)isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Similar structure but with methyl groups instead of chloromethyl groups.
3,5-Dichloromethylisoxazole: Similar structure with dichloromethyl groups.
3,5-Dibromomethylisoxazole: Similar structure with bromomethyl groups.
Uniqueness: 3,5-Bis(chloromethyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isoxazole derivatives . The presence of chloromethyl groups enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and a potential bioactive compound .
Properties
IUPAC Name |
3,5-bis(chloromethyl)-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO/c6-2-4-1-5(3-7)9-8-4/h1H,2-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNPAQBQMZPNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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